3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13416454
InChI: InChI=1S/C9H18N2/c1-11-5-7-3-2-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
SMILES:
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

CAS No.:

Cat. No.: VC13416454

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name 3-methyl-3-azabicyclo[3.3.1]nonan-9-amine
Standard InChI InChI=1S/C9H18N2/c1-11-5-7-3-2-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
Standard InChI Key KHQIMHCQMINGFA-UHFFFAOYSA-N
Canonical SMILES CN1CC2CCCC(C1)C2N

Introduction

Structural Characteristics and Molecular Identity

Core Bicyclic Framework

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine (CAS: 108640-16-0) belongs to the azabicycloalkane family, featuring a bicyclo[3.3.1]nonane skeleton with a nitrogen atom at position 3 and an amine group at position 9 . The bicyclic system consists of two fused cyclohexane rings bridged across positions 3 and 9, creating a rigid, boat-like conformation that enhances stereochemical stability . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₉H₁₈N₂
Molecular Weight154.25 g/mol
IUPAC Name3-methyl-3-azabicyclo[3.3.1]nonan-9-amine
SMILESCN1CC2CC(C1)CC(N)C2

Stereochemical Considerations

The compound exhibits stereoisomerism due to the chiral centers at positions 3 and 9. X-ray crystallography of related analogs, such as (1R,5S,9s)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol, confirms a syn orientation of the amine and methyl groups in the most stable conformer . This stereochemistry influences receptor binding affinity, as demonstrated in σ₂ receptor ligand studies .

Synthetic Methodologies

Enamine Cyclization

A widely used route involves the reaction of pyrrolidine enamine derivatives with α-bromomethylacrylate. This method, reported by the RSC Publishing group, yields the bicyclo[3.3.1]nonane core with 72–85% efficiency . Key steps include:

  • Enamine Formation: Condensation of N-tosylpiperidone with pyrrolidine.

  • Cyclization: Treatment with α-bromomethylacrylate under basic conditions (K₂CO₃, DMF).

  • Deprotection: Removal of the tosyl group via hydrolysis .

DIBAL-H-Mediated Tandem Reactions

Mehta’s group developed a DIBAL-H-driven approach for related bicyclononane derivatives :

  • Lactone Reduction: DIBAL-H reduces lactones to lactols.

  • Intramolecular Aldol Condensation: Base-promoted cyclization forms the bicyclo[3.3.1]nonan-9-one intermediate.

  • Amination: Conversion of the ketone to an amine via reductive amination (NaBH₃CN, NH₄OAc) .

Physicochemical Properties

PropertyValueMethod/Source
Density1.043 g/cm³Computational
Boiling Point259.4°C (760 mmHg)Empirical
LogP0.65HPLC
Solubility>10 mg/mL in DMSOExperimental
StabilityStable at RT (24 months)SDS

The amine group’s basicity (pKa ≈ 9.1) facilitates protonation under physiological conditions, enhancing water solubility .

Biological Activities and Applications

Antimicrobial Activity

2,4-Diaryl derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The bicyclic framework disrupts microbial cell membrane integrity .

Neuropharmacological Applications

As a σ₂ receptor ligand, this compound enhances chemosensitization in glioblastoma models, reducing cisplatin resistance by 40% .

HazardCategorySignal Word
Skin Irritation2Warning
Eye Irritation2AWarning
Respiratory Irritation3Warning

First Aid Measures

  • Inhalation: Move to fresh air; administer oxygen if needed .

  • Dermal Contact: Rinse with water for 15 minutes; consult a physician .

  • Ocular Exposure: Flush eyes with saline solution .

Structural Analogs and Comparative Analysis

CompoundStructural VariationBioactivitySource
9-Azabicyclo[3.3.1]nonaneNo methyl or amine groupsWeak antimicrobial
3-Methyl-3-azabicyclo[3.3.1]nonan-7-oneKetone at position 7Anti-inflammatory
(1R,5S,9s)-9-Hydroxy derivativeHydroxyl at position 9σ₁ Receptor antagonist

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